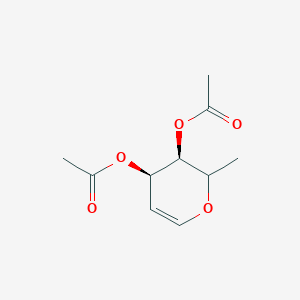

3,4-Di-O-acetyl-D-fucal

Description

Significance of Glycals as Versatile Synthetic Intermediates in Glycochemistry

Glycals are cyclic enol ethers that serve as highly versatile building blocks in synthetic organic chemistry. researchgate.net Their utility stems from the presence of a double bond between the C1 and C2 positions of the sugar ring, which is conjugated with the ring oxygen. researchgate.net This structural feature imparts unique reactivity, making glycals amenable to a wide array of chemical transformations. researchgate.net

First introduced by Emil Fischer, the glycal method has become a cornerstone of carbohydrate chemistry, providing an efficient pathway to complex glycoconjugates such as oligosaccharides, glycopeptides, and glycolipids. numberanalytics.com The inherent chirality of glycals makes them invaluable as chiral synthons for the synthesis of natural products and other biologically important molecules. researchgate.net Their stability and the ease with which their protecting groups can be manipulated further enhance their synthetic versatility. rsc.org The enol ether double bond allows for both regio- and stereoselective functionalization, which is critical for the construction of complex molecular architectures. researchgate.net

Overview of Methodologies for 2-Deoxyglycoside Synthesis

The synthesis of 2-deoxyglycosides, a key structural motif in many natural products, has been approached through various strategies. nih.gov These methods can be broadly categorized as direct and indirect approaches.

Direct Synthesis: This approach most closely resembles conventional glycosylation, involving the reaction of an activated glycosyl donor with a glycosyl acceptor. nih.govacs.org While this is the most straightforward method, achieving high levels of stereoselectivity can be challenging. nih.govacs.org Success often relies on the careful selection of promoters, solvents, and protecting groups to influence the reaction outcome. nih.govacs.org

Indirect Synthesis and the Use of Glycals: Indirect methods often utilize glycals as key electrophilic intermediates. nih.govacs.org The double bond in the glycal can be activated by an electrophile, leading to the formation of a reactive intermediate that is then trapped by a nucleophilic acceptor. This approach has been widely used in the synthesis of 2-deoxy sugars. researchgate.net Other historical methods include the use of glycosyl halides, which are often unstable and require in situ generation. nih.govacs.org The Koenigs-Knorr conditions, for instance, utilize silver salts to activate deoxy-sugar bromides and chlorides. nih.govacs.org

More recent developments aim to control the selectivity of these reactions through the rational design of promoters and by employing transition metal-catalyzed cross-coupling reactions. acs.orgacs.org Anomeric alkylation approaches, where the donor acts as the nucleophile, can also afford products with high selectivity. acs.org

| Method | Description | Advantages | Disadvantages |

| Direct Glycosylation | Reaction between an activated glycosyl donor and a nucleophilic acceptor. nih.govacs.org | Most straightforward approach. nih.govacs.org | Can be unselective; controlling stereoselectivity is often difficult. nih.govacs.org |

| Glycal-based Synthesis | Uses glycals as electrophilic precursors for glycosylation. nih.govacs.org | Versatile; allows for a wide range of transformations. rsc.orgresearchgate.net | Requires activation of the glycal double bond. |

| Glycosyl Halides | Employs unstable glycosyl halides (bromides, chlorides) activated, for example, by silver salts (Koenigs-Knorr conditions). nih.govacs.org | A classical and well-established method. | Halide donors are often unstable and need to be generated in situ or used immediately. nih.govacs.org |

| Anomeric Alkylation | The glycosyl "donor" acts as a nucleophile, reacting with an electrophilic "acceptor". acs.org | Typically proceeds with high selectivity via an SN2-like mechanism. acs.org | Scope can be limited by the availability of suitable nucleophilic donors and electrophilic acceptors. |

Contextualizing 3,4-Di-O-acetyl-D-fucal within the Broader Field of Glycal Chemistry

This compound is a specific example of a glycal that serves as a valuable precursor in the synthesis of glycosides. While much of the published research focuses on its enantiomer, 3,4-Di-O-acetyl-L-fucal, the chemical principles and reactivity are directly analogous. biosynth.comcaymanchem.com This compound is a derivative of fucose, a deoxyhexose sugar.

The acetyl protecting groups at the C3 and C4 positions influence the reactivity and solubility of the molecule. As a glycal, this compound has been utilized as a precursor in transition metal-catalyzed reactions to form C-glycosides and 2-deoxyglycosides. caymanchem.com For instance, it has been used in palladium(II)-catalyzed stereoselective synthesis of C-glycosides and in copper-catalyzed stereoselective synthesis of 2-deoxyglycosides. caymanchem.com These applications underscore the importance of this compound as a building block for creating more complex and biologically relevant molecules, including antibiotics. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C10H14O5 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

[(3S,4R)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate |

InChI |

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6?,9-,10+/m1/s1 |

InChI Key |

NDEGMKQAZZBNBB-IEGJGFPOSA-N |

Isomeric SMILES |

CC1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Di O Acetyl D Fucal

Classical and Established Procedures for D-Fucal Derivative Preparation

The preparation of glycal derivatives, including those of D-fucal, has traditionally relied on well-established chemical transformations. These methods often involve the conversion of a parent monosaccharide into a glycosyl halide, followed by a reduction reaction to form the glycal double bond. For the synthesis of D-fucal derivatives, this typically begins with D-galactose or D-fucose. The process generally involves the protection of hydroxyl groups, introduction of a suitable leaving group at the anomeric position, and subsequent elimination to yield the desired glycal. While effective, these classical methods can sometimes be lengthy and require harsh reaction conditions.

Modern Approaches and Innovations in 3,4-Di-O-acetyl-D-fucal Synthesis

In recent years, significant efforts have been directed towards developing more efficient, milder, and scalable syntheses of this compound. These modern approaches leverage new reagents, catalytic systems, and strategic pathway designs to improve upon classical methods.

Synthesis from Commercially Available Monosaccharide Precursors

A key focus of modern synthetic strategies is the use of readily available and economically viable starting materials.

From D-Fucose: While synthesis from D-fucose can be prohibitively expensive for large-scale applications, it remains a viable route for smaller-scale preparations. taylorfrancis.com The direct conversion of D-fucose derivatives to this compound often involves similar principles of glycosyl halide formation and reduction as seen in classical methods, but with optimized conditions and reagents.

Utilization of Advanced Reagents and Catalytic Systems

The introduction of novel reagents and catalysts has revolutionized the synthesis of glycals, offering milder reaction conditions and improved yields.

Zinc Nanoparticles: A significant innovation is the use of zinc nanoparticles as a reducing agent for the synthesis of pyranoid glycals. rsc.org This method involves the reductive elimination of glycopyranosyl bromides in an acetate (B1210297) buffer. rsc.org The high reactivity of zinc nanoparticles leads to a clean and complete reaction, simplifying purification and reducing the amount of acetic acid needed. rsc.org This ecologically friendly procedure provides high yields of various glycal derivatives under mild conditions. rsc.org

Strategies for Scalable Production and Optimized Access to this compound

The demand for this compound as a synthetic intermediate necessitates the development of scalable and efficient production methods.

Researchers have focused on optimizing reaction protocols to be suitable for gram-scale synthesis, which is a crucial step towards potential industrial applications. rsc.org The development of a convenient, six-step procedure from a D-galactose derivative, yielding 34-40% of the final product, represents a significant move towards simplifying large-scale access to this valuable compound. taylorfrancis.com The ability to produce quantities greater than 20.0 g highlights the scalability of this modern approach. taylorfrancis.com

Interactive Data Table: Comparison of Synthetic Precursors

| Starting Material | Key Advantages | Reported Overall Yield | Reference |

| 1,2:3,4-di-O-isopropylidene-D-galactose | Commercially available, cost-effective for large scale | 34-40% | taylorfrancis.com |

| D-Fucose | More direct route | Prohibitively expensive for large scale | taylorfrancis.com |

Reactivity and Transformational Chemistry of 3,4 Di O Acetyl D Fucal

Rearrangement Reactions of 3,4-Di-O-acetyl-D-fucal

In addition to glycosylation, this compound undergoes characteristic rearrangement reactions, most notably the Ferrier-type rearrangements. These reactions provide access to valuable 2,3-unsaturated glycosides and other modified carbohydrate structures.

A notable rearrangement of glycals is the Oxa-Ferrier rearrangement. In a specific example, this compound can be transformed into an α,β-unsaturated δ-lactone through a reaction mediated by the TEMPO cation (TEMPO+). acs.org This transformation is proposed to proceed through a vinylic oxocarbenium ion intermediate, which is then trapped by a chlorite (B76162) ion to form the carbonyl group of the lactone. acs.org This reaction has been successfully applied to various O-substituted glycals, including this compound, yielding the corresponding lactone in good yield. acs.org

The scope of this TEMPO+-mediated oxa-Ferrier rearrangement has been evaluated with different glycals, as shown in the table below.

| Glycal Substrate | Product | Yield |

| 3,4,6-Tri-O-acetyl-D-galactal | α,β-Unsaturated δ-lactone | 46% |

| 3,4-Di-O-acetyl-D-rhamnal | Corresponding lactone | Good |

| This compound | Corresponding lactone | Good acs.org |

| 3,4-Di-O-acetyl-D-xylal | Corresponding lactone | Good |

This table is based on reported yields for the TEMPO+-mediated oxa-Ferrier rearrangement of various glycals. acs.org

The classical Ferrier rearrangement involves the reaction of a glycal with a nucleophile, typically an alcohol, in the presence of a Lewis acid catalyst to yield 2,3-unsaturated glycosides. iosrjournals.org This reaction proceeds through an allylic oxocarbenium ion intermediate. acs.org A wide range of Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), have been traditionally used to promote this rearrangement. iosrjournals.org

The reaction of 3,4,6-tri-O-acetyl-D-glucal, a related glycal, with various alcohols in the presence of bromodimethylsulfonium bromide (BDMS) as a catalyst also exemplifies a Ferrier rearrangement, leading to 2,3-unsaturated O-glycosides. researchgate.net While specific studies on this compound with this particular catalyst are not detailed, the general reactivity pattern is expected to be similar. The predominant formation of the α-anomer is often observed in these reactions, which is attributed to a thermodynamic anomeric effect. iosrjournals.org

Furthermore, Ferrier-type rearrangements can also be mediated by other reagents, such as DMF dimethyl acetal (B89532) in the context of didehydronucleosides, highlighting the versatility of this reaction class. nih.gov

Addition Reactions Across the Enol Ether Double Bond of this compound

The electron-rich double bond of this compound readily undergoes addition reactions with a variety of electrophiles, leading to the formation of functionalized fucose analogs.

Halogenation Reactions for Halogenated Deoxy-fucose Analogues

The addition of halogens to this compound provides a direct route to 2-halo-2-deoxy-fucose derivatives. For instance, the reaction of 3,4-di-O-acetyl-L-fucal with a halogen, followed by the hydrolysis of the anomeric halogen and the acetyl groups, has been successfully employed to prepare 2-chloro-, 2-bromo-, and 2-iodo-2-deoxy-L-fucose. nih.gov This method offers a straightforward approach to introduce a halogen atom at the C-2 position of the fucose scaffold, yielding valuable compounds for studying biological processes. nih.gov

Table 1: Synthesis of Halogenated Deoxy-fucose Analogues

| Starting Material | Reagents | Product | Reference |

| 3,4-Di-O-acetyl-L-fucal | 1. Halogen (Cl₂, Br₂, I₂) 2. Hydrolysis | 2-Chloro-2-deoxy-L-fucose | nih.gov |

| 3,4-Di-O-acetyl-L-fucal | 1. Halogen (Cl₂, Br₂, I₂) 2. Hydrolysis | 2-Bromo-2-deoxy-L-fucose | nih.gov |

| 3,4-Di-O-acetyl-L-fucal | 1. Halogen (Cl₂, Br₂, I₂) 2. Hydrolysis | 2-Iodo-2-deoxy-L-fucose | nih.gov |

Azidophenylselenylation Reactions

The azidophenylselenylation of glycals is a powerful reaction for the introduction of both an azide (B81097) and a phenylseleno group across the double bond. This reaction, when applied to glycals, can proceed via a radical mechanism. researchgate.net For example, the treatment of triacetylgalactal with diphenyl diselenide, diacetoxyiodobenzene, and trimethylsilyl (B98337) azide leads to the formation of a phenylseleno-2-azido-2-deoxy-galactopyranoside derivative. researchgate.net While specific studies on this compound were not detailed in the provided results, the general mechanism of azidophenylselenylation on similar glycal structures suggests its applicability. researchgate.netresearchgate.net The reaction provides access to 2-azido-2-deoxy-selenoglycosides, which are valuable intermediates for the synthesis of oligosaccharides. researchgate.net The development of safer and more scalable continuous flow methods for this reaction has been a recent focus, addressing the challenges associated with the use of azides. researchgate.net

Azidonitration Reactions for Aminodeoxy-sugar Formation

Azidonitration of glycals is a key method for the synthesis of 2-azido-2-deoxy sugars, which are precursors to important aminodeoxy sugars. nih.govtaylorfrancis.com The azide group, being stable under various reaction conditions, can be readily reduced to an amino group at a later stage. taylorfrancis.com While the direct azidonitration of this compound was not explicitly found, related transformations on similar fucose derivatives highlight the utility of azide-based synthetic strategies. For instance, a facile and scalable synthesis of rare deoxy amino L/D-sugars has been developed using an azide-based double inversion process on a fucose-derived triflate. nih.gov This underscores the importance of azido-functionalized sugars as synthetic intermediates. nih.govtaylorfrancis.com The synthesis of 1,3,4-tri-O-acetyl-2-N-(trifluoroacetyl)-β-l-fucose, for example, starts from an anomeric mixture of 1,3,4-tri-O-acetyl-2-azidodeoxy-α,β-L-fucoses. nih.gov

Addition of Nitrogen-Containing Nucleophiles (e.g., Thiadiazole Derivatives)

The reactivity of the double bond in glycals allows for the addition of various nucleophiles, including nitrogen-containing heterocycles. Thiadiazole derivatives, in particular, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.govresearchgate.net While direct addition of thiadiazole derivatives to this compound was not specifically documented in the search results, the synthesis of various 1,3,4-thiadiazole (B1197879) derivatives often involves reactions with electrophilic carbon centers. bu.edu.egsbq.org.brijraset.com The general reactivity profile of glycals suggests that under appropriate conditions, the enol ether of this compound could react with a suitably activated thiadiazole nucleophile. The synthesis of 1,3,4-thiadiazoles can be achieved through various routes, often involving the cyclization of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or their equivalents. bu.edu.egsbq.org.br

Mechanistic Investigations in 3,4 Di O Acetyl D Fucal Chemistry

Elucidation of Proposed Reaction Pathways in Glycosylation Processes

Glycosylation reactions involving glycals such as 3,4-Di-O-acetyl-D-fucal can proceed through various pathways, largely dictated by the reaction conditions, the nature of the electrophilic activator, and the nucleophile. The cleavage of a bond to the glycosyl donor generates an electrophilic intermediate that subsequently reacts with a glycosyl acceptor. rsc.orgnih.govglycopedia.eu The stereoselective formation of the resulting glycosidic bond remains a significant challenge in carbohydrate synthesis. rsc.org

The functionalization of this compound involves several key reactive intermediates that define the course of the reaction.

Vinylogous Oxocarbenium Ions: Electrophilic addition to the double bond of a glycal is a common activation method. When an electrophile (E+) adds to the C2 position of this compound, a resonance-stabilized oxocarbenium ion is formed. This intermediate is a key species in reactions like the Ferrier rearrangement. The positive charge is delocalized between the C1 and C3 positions, and subsequent attack by a nucleophile at the anomeric carbon (C1) leads to the formation of 2,3-unsaturated glycosides.

Glycosyl Radical Cations: Photo-induced glycosylation reactions offer an alternative mechanistic pathway involving radical intermediates. rsc.org Visible-light photocatalysis, often employing iridium or ruthenium-based photosensitizers, can activate glycosyl donors through single electron transfer, generating a glycosyl radical cation. researchgate.net This highly reactive species can then participate in glycosylation reactions. Thiol-ene reactions involving glycals also proceed via radical mechanisms, indicating the accessibility of these pathways for fucal derivatives. researchgate.net

Alkoxy Palladium Intermediates: Transition metals, particularly palladium, are effective catalysts for C-glycosylation reactions starting from glycals. An effective Palladium(II)-catalyzed method for the stereoselective synthesis of 2,3-dideoxy C-aryl glycosides from glycals has been developed. rsc.org The proposed mechanism involves the coordination of the Pd(II) catalyst to the glycal double bond, followed by the attack of an alcohol nucleophile to form an alkoxy palladium intermediate. Reductive elimination then yields the C-glycoside product.

Photoinitiated reactions provide a powerful and often milder alternative to traditional chemical activation methods in carbohydrate synthesis. nih.gov These processes typically rely on the ability of a photocatalyst or photosensitizer to convert light energy into chemical potential. rsc.org

In the context of glycal chemistry, photo-driven processes can be used to generate radical species that initiate chain reactions. For instance, the photoinitiated thiol-ene reaction is an efficient method for synthesizing thioglycosides from glycals. researchgate.net The process begins with the photochemical generation of a thiyl radical, which then adds to the double bond of the glycal. This step creates a carbon-centered radical at the adjacent position, which subsequently abstracts a hydrogen atom from another molecule of thiol, propagating the radical chain and forming the thioglycoside product. The orientation of substituents on the glycal, such as the 3- and 4-O-acetyl groups, does not appear to affect the stereochemical outcome of this specific hydrothiolation. rsc.org These methods are distinguished by their potential for enhanced sustainability and biocompatibility. researchgate.net

| Reaction Type | Catalyst/Initiator | Key Intermediate | Product Type |

| Ferrier Glycosylation | Lewis Acid (e.g., SnCl₄) | Vinylogous Oxocarbenium Ion | 2,3-Unsaturated Glycoside |

| Photocatalytic Glycosylation | [Ir(ppy)₂(dtbbpy)]PF₆ | Glycosyl Radical Cation | O-, S-, C-Glycosides |

| C-Glycosylation | Palladium(II) Salts | Alkoxy Palladium Intermediate | C-Aryl Glycoside |

| Thiol-Ene Reaction | UV light / Photoinitiator | Carbon-centered Radical | Thioglycoside |

Understanding Stereochemical Determinants and Mechanistic Models

Achieving high stereoselectivity is a paramount challenge in glycosylation chemistry. The final stereochemical outcome is governed by a complex interplay of factors including the structures of the donor and acceptor, solvent, temperature, and the specific mechanistic pathway followed. researchgate.netmpg.de

In many glycosylation reactions, the key intermediate that dictates stereoselectivity is the glycosyl oxocarbenium ion (also known as a carbo-oxonium ion). The formation of an oxocarbenium ion from a silylated anomeric acetate (B1210297) is considered a key mechanistic step in some glycosylations. researchgate.net This planar, sp²-hybridized species can be attacked by a nucleophile from either the α- or β-face. The preferred trajectory of this attack determines the anomeric configuration of the resulting glycoside. Factors that influence this preference include:

Steric Hindrance: Bulky protecting groups on one face of the pyranose ring can hinder the approach of the nucleophile, favoring attack from the less hindered side.

The Anomeric Effect: The tendency of a C1 substituent on a pyranose ring to adopt an axial orientation can influence the conformation of the transition state.

Solvent Effects: The solvent can stabilize or destabilize the oxocarbenium ion and influence the nature of the ion pair (contact vs. solvent-separated), which in turn affects stereoselectivity.

For this compound, electrophilic activation leads to a resonance-stabilized oxocarbenium ion. The stereochemistry of the subsequent nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile.

The stereochemical outcome of a glycosylation reaction is not always explained by the most stable or abundant reactive intermediate observed. researchgate.net In situations where two or more intermediates are in rapid equilibrium, the Curtin–Hammett principle becomes relevant. ru.nlnih.gov This principle states that the ratio of products formed from these equilibrating intermediates depends not on their ground-state populations, but on the difference in the free energies of the transition states leading to each product.

A classic Curtin-Hammett scenario in glycosylation involves the rapid interconversion of α- and β-glycosyl triflate intermediates. researchgate.net Even if one intermediate (e.g., the α-triflate) is present in a much higher concentration, the major product may arise from the less abundant but more reactive intermediate (e.g., the β-triflate), provided the rate of interconversion is much faster than the rate of product formation. Investigating such models is complicated by the challenge of detecting the extremely short-lived species responsible for product formation. researchgate.net This principle is crucial for understanding reactions of this compound where multiple conformations of an oxocarbenium ion intermediate or different types of ion pairs could be in rapid equilibrium, with each leading to a different stereochemical outcome.

Influence of Catalyst Structure and Reaction Additives on Reaction Mechanisms

Catalysts and additives play a pivotal role in directing the mechanistic pathway of reactions involving this compound, thereby influencing both reaction efficiency and selectivity.

Lewis Acid Catalysts: Traditional glycosylations with glycals, such as the Ferrier reaction, frequently employ Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂). These catalysts activate the glycal by coordinating to the ring oxygen or a protecting group, facilitating the departure of a leaving group or promoting electrophilic attack on the double bond to form the key vinylogous oxocarbenium ion intermediate.

Transition Metal Catalysts: The use of transition metals has enabled novel transformations of glycals. As mentioned, palladium(II) catalysts are effective for stereoselective C-glycosylation. rsc.org Copper(I) has also been shown to catalyze Michael-type conjugate additions to electronically modified glycals, such as 2-nitro glycals, to form O-, S-, and C-glycosides with high stereoselectivity. nih.gov In these cases, the metal center is proposed to coordinate to the glycal and the incoming nucleophile, organizing the transition state to favor a specific stereochemical outcome. nih.gov

Photo-acid Catalysts: Photo-induced glycosylations can be promoted by organo-Lewis photoacid catalysts, such as diaryldisulfides, which become more acidic in their excited state and can activate glycosyl donors. rsc.org

Reaction Additives: Simple additives can dramatically alter the course of a reaction. For instance, in a reaction system involving a glycal activated by triflic acid, the addition of a nucleophilic additive like tetrabutylammonium iodide (n-Bu₄NI) can lead to the formation of iodo-functionalized sugars instead of glycosides. researchgate.net Non-nucleophilic bases are often used in photocatalytic reactions to scavenge protons generated during the catalytic cycle, preventing side reactions and maintaining catalyst activity.

The table below summarizes the effect of different catalyst systems on glycal reactions.

| Catalyst System | Reaction Type | Role of Catalyst/Additive | Resulting Product |

| SnCl₄ (Lewis Acid) | Ferrier Glycosylation | Activates glycal double bond | 2,3-Unsaturated Glycoside |

| Pd(OAc)₂ / Ligand | C-Arylation | Forms Alkoxy Palladium Intermediate | C-Aryl Glycoside |

| Cu(I) / Base | Michael Addition | Coordinates nucleophile and glycal | α/β-2-Deoxy Glycoside |

| Triflic Acid / n-Bu₄NI | Iodo-functionalization | TfOH activates; I⁻ acts as nucleophile | 2-Deoxy-3-iodo Sugar |

| Ru(bpy)₃Cl₂ / Light | Photocatalytic Glycosylation | Generates radical cation via SET | Glycoside |

Conformational Analysis and Stereochemical Aspects of 3,4 Di O Acetyl D Fucal and Its Derivatives

Theoretical Studies on Glycal Conformational Preferences (e.g., DFT Calculations)

Theoretical methods, particularly Density Functional Theory (DFT), have become instrumental in dissecting the subtle energetic factors that govern the conformational landscape of carbohydrates and their derivatives. lew.ro While specific DFT studies exclusively on 3,4-Di-O-acetyl-D-fucal are not extensively documented in the literature, the conformational behavior can be reliably inferred from comprehensive studies on closely related glycal systems. These studies allow for a detailed analysis of the structural and electronic properties that determine the stability of the principal half-chair conformers.

Characterization of ⁴H₅ and ⁵H₄ Conformational Equilibrium

The conformational flexibility of the D-fucal core structure results in an equilibrium between two main half-chair forms: ⁴H₅ and ⁵H₄. In the ⁴H₅ conformation, carbon C-4 is above and C-5 is below the plane defined by C1=C2-C3-O. Conversely, in the ⁵H₄ conformation, C-5 is above and C-4 is below this plane.

The substituents at C-3, C-4, and C-5 adopt quasi-axial or quasi-equatorial orientations in these conformers. The relative stability of the ⁴H₅ and ⁵H₄ forms is determined by the interplay of steric and stereoelectronic effects involving the acetyl groups and the C-5 methyl group. For D-fucal derivatives, the ⁴H₅ conformer is generally favored, as it places the bulky C-5 methyl group in a quasi-equatorial position, minimizing steric strain.

| Conformer | C-3 OAc | C-4 OAc | C-5 Me |

|---|---|---|---|

| ⁴H₅ | Quasi-equatorial | Quasi-axial | Quasi-equatorial |

| ⁵H₄ | Quasi-axial | Quasi-equatorial | Quasi-axial |

Role of the Vinylogous Anomeric Effect (VAE) in Conformational Stability

A key stereoelectronic factor governing glycal conformation is the vinylogous anomeric effect (VAE). This effect is an extension of the classic anomeric effect, involving the delocalization of electron density from the ring oxygen (O5) into the π-system of the enol ether. Specifically, a lone pair on the endocyclic oxygen (n_O) donates into the antibonding orbital of the C1=C2 double bond (π*C1=C2).

This n_O → π*C1=C2 interaction is maximized when the orbitals are properly aligned, which has profound implications for conformational stability. The VAE generally stabilizes the ⁴H₅ conformation in many glycals because this arrangement allows for more effective orbital overlap compared to the ⁵H₄ conformation. This stabilization provides a stereoelectronic rationale for the observed conformational preferences in addition to purely steric arguments.

Influence of Quasi 1,3-Diaxial Interactions on Conformational Landscape

Steric hindrance, particularly from 1,3-diaxial interactions, plays a crucial role in destabilizing certain conformations. chemistrysteps.comlibretexts.org In the context of glycal half-chairs, these are more accurately described as quasi-1,3-diaxial interactions.

In the ⁵H₄ conformation of this compound, the C-5 methyl group is in a quasi-axial orientation. This position leads to significant steric repulsion with the quasi-axial substituent at C-3 (the acetyl group). This destabilizing interaction is analogous to the well-documented 1,3-diaxial interactions in cyclohexane (B81311) systems, which create unfavorable steric clashes. youtube.comucla.edu The energy penalty associated with these interactions strongly disfavors the ⁵H₄ conformer, shifting the equilibrium towards the ⁴H₅ form where these repulsive forces are minimized. Studies on related idopyranoside derivatives have shown that such 1,3-syn-diaxial repulsions are significant and can be modulated by the nature of the protecting groups and the solvent. nih.gov

Experimental Approaches to Conformational Elucidation (e.g., ¹H NMR Spectroscopy)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful experimental tool for determining the dominant conformation of glycals in solution. The magnitude of the vicinal coupling constants (³J_HH) between protons on the pyranoid ring is directly related to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, one can deduce the preferred ring conformation.

For this compound, the key coupling constants are J₂,₃, J₃,₄, and J₄,₅. The observed values for the related L-enantiomer, which are expected to be identical, support the predominance of the ⁴H₅ conformation.

| Coupling | Typical Value (Hz) | Dihedral Angle (°)* | Conformational Implication |

|---|---|---|---|

| J₂,₃ | ~3.2 | ~60 | Consistent with a quasi-equatorial/quasi-axial relationship in a ⁴H₅ half-chair. |

| J₃,₄ | ~5.8 | ~30-40 | Indicates a quasi-equatorial/quasi-axial relationship. |

| J₄,₅ | ~7.6 | ~160-180 | A large coupling constant indicative of a quasi-axial/quasi-axial relationship, strongly supporting the ⁴H₅ conformation where H-4 and H-5 are anti-periplanar. |

Dihedral angles are approximate and correspond to the dominant ⁴H₅ conformation. Data is inferred from related compounds.

The large value of the J₄,₅ coupling constant is particularly diagnostic, pointing to a trans-diaxial arrangement between H-4 and H-5, a key feature of the ⁴H₅ conformer.

Stereoelectronic Effects and their Repercussions on Reactivity and Selectivity

Stereoelectronic effects are critical in controlling the reactivity of this compound, particularly in electrophilic additions and glycosylation reactions. wikipedia.org These effects dictate the facial selectivity of approaching reagents and the stability of reaction intermediates.

The ground-state conformation, heavily biased towards the ⁴H₅ form, presents two distinct faces of the C1=C2 double bond to incoming electrophiles. The trajectory of the electrophile's approach is governed by the need to maintain continuous orbital overlap throughout the reaction pathway. The initial interaction often involves the π-system of the glycal acting as a nucleophile.

The subsequent steps, including the formation of intermediates like oxacarbenium ions and the final product formation, are also under stereoelectronic control. For instance, in glycosylation reactions, the attack of a nucleophile (alcohol) on an intermediate is often directed by the anomeric effect. The preference for the formation of one anomer over another can frequently be traced back to the stabilizing interactions between the lone pairs of the ring oxygen and the antibonding orbitals of the newly formed glycosidic bond. The inherent conformational bias of the starting glycal sets the stereochemical stage for the entire reaction sequence, influencing the final stereochemistry of the resulting C-glycoside or 2-deoxyglycoside product.

Synthesis of Complex Molecules Utilizing 3,4 Di O Acetyl D Fucal As a Key Building Block

Modular Synthesis of 2-Deoxyoligosaccharides and Related Architectures

The modular synthesis of oligosaccharides offers a flexible and efficient approach to constructing complex carbohydrate structures from monosaccharide building blocks. In this context, 3,4-Di-O-acetyl-D-fucal serves as a competent glycosyl donor for the introduction of 2-deoxy-L-fucose units into oligosaccharide chains. The double bond in the fucal ring can be activated under various conditions to form an oxocarbenium ion intermediate, which is then trapped by a glycosyl acceptor.

The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the glycosyl acceptor, the promoter, and the solvent. By carefully selecting these parameters, chemists can achieve high levels of stereocontrol, leading to the desired anomer. This modular approach allows for the systematic assembly of 2-deoxyoligosaccharides with diverse structures and functionalities.

Table 1: Key Features of Modular Synthesis using this compound

| Feature | Description |

| Glycosyl Donor | This compound |

| Key Intermediate | Oxocarbenium ion |

| Stereocontrol | Achieved by varying reaction conditions (promoter, solvent) |

| Product | 2-Deoxyoligosaccharides |

| Advantages | Flexibility, efficiency, systematic assembly |

Preparation of Biologically Relevant Glycoconjugates and Rare Sugars

The utility of this compound extends to the synthesis of a variety of biologically important glycoconjugates and rare sugars, which are often challenging to obtain from natural sources.

N-Acetyl-D-fucosamine (D-FucNAc) and its derivatives are important constituents of bacterial polysaccharides and glycoproteins. The synthesis of these amino sugars can be achieved from this compound through a sequence of reactions involving azidonitration or other methods of introducing a nitrogen functionality at the C-2 position. For instance, treatment of the fucal with an azide (B81097) source in the presence of an electrophilic reagent generates a 2-azido-2-deoxyfucosyl intermediate. Subsequent reduction of the azide and acetylation of the resulting amine affords the desired N-acetyl-D-fucosamine derivative.

Bacillosamine, a 2,4-diamino-2,4,6-trideoxyhexose, is another critical component of bacterial glycans. While its synthesis is more complex, derivatives of D-fucal can serve as precursors. The synthetic strategy often involves the introduction of nitrogen at both the C-2 and C-4 positions through carefully orchestrated stereoselective reactions.

Bacterial O-antigens are long polysaccharide chains that are part of the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. nih.gov These structures are highly variable and play a crucial role in the interaction of bacteria with their environment and hosts. This compound and its derivatives are valuable building blocks for the synthesis of O-antigen repeating units containing 2-deoxy-L-fucose or its amino sugar counterparts like L-fucosamine.

The synthesis of these repeating units often involves a block synthesis strategy, where monosaccharide or disaccharide building blocks are sequentially coupled. The fucal-derived donors are employed to introduce the L-fucose or L-fucosamine moieties with the correct stereochemistry. For example, a fucosamine donor can be coupled with another monosaccharide acceptor to form a disaccharide, which is then further elongated to construct the desired O-antigen repeating unit. nih.gov

Application in Natural Product Synthesis (e.g., α,β-Unsaturated δ-Lactones, Passifetilactones)

The transformation of glycals into non-carbohydrate natural products highlights their versatility as chiral building blocks. This compound can be converted into α,β-unsaturated δ-lactones, which are common structural motifs in a variety of natural products with interesting biological activities. researchgate.net This transformation typically involves an oxidative rearrangement of the glycal, where the double bond is cleaved and the pyranose ring is opened and then re-closed to form the lactone.

These α,β-unsaturated δ-lactones can then serve as key intermediates in the total synthesis of more complex natural products. For instance, they can be elaborated through various synthetic manipulations to construct the core structures of molecules like the passifetilactones.

Development of Orthogonally Protected Fucal Derivatives for Advanced Synthetic Applications

For the synthesis of complex oligosaccharides and glycoconjugates, it is often necessary to use building blocks with multiple protecting groups that can be removed selectively under different reaction conditions. This concept is known as orthogonal protection. The development of orthogonally protected fucal derivatives is crucial for advanced synthetic applications.

Starting from this compound, the acetyl groups can be selectively removed and replaced with other protecting groups that are stable under different conditions. For example, one hydroxyl group could be protected with a benzyl ether, which is stable to acidic and basic conditions but can be removed by hydrogenolysis, while another is protected with a silyl ether, which is labile under acidic conditions or with fluoride ions. This allows for the selective deprotection and functionalization of specific hydroxyl groups during a multi-step synthesis. nih.govacs.org

Table 2: Examples of Orthogonal Protecting Groups for Fucal Derivatives

| Protecting Group | Removal Conditions |

| Acetyl (Ac) | Mild base (e.g., NaOMe/MeOH) |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Silyl (e.g., TBDMS, TIPS) | Fluoride source (e.g., TBAF) or acid |

| Benzoyl (Bz) | Stronger base than for acetyl |

Selective Functionalization of Glycans at Specific Positions (e.g., C3-Position Modifications)

The ability to selectively functionalize a specific position of a carbohydrate is a significant challenge in synthetic chemistry. The hydroxyl group at the C-3 position of fucal derivatives can be selectively modified to introduce various functionalities. This can be achieved by taking advantage of the differential reactivity of the hydroxyl groups or by using specific protecting group strategies. nih.gov

For instance, after selective deacetylation of the C-3 position, the resulting free hydroxyl group can be oxidized, alkylated, or used as a glycosyl acceptor. Such modifications are important for structure-activity relationship studies of biologically active carbohydrates and for the synthesis of novel carbohydrate-based materials and therapeutics. Enzymatic methods have also been developed for the regioselective deacetylation of per-acetylated glycals, providing an efficient route to C-3 hydroxyl-free derivatives. researchgate.net

Future Directions and Emerging Research Avenues in 3,4 Di O Acetyl D Fucal Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Stereocontrol

The development of new catalytic systems is paramount for improving the efficiency and selectivity of glycosylation reactions involving 3,4-Di-O-acetyl-D-fucal. Current research is focused on transition metal catalysis, with palladium and copper complexes showing significant promise.

Palladium-catalyzed glycosylation reactions have emerged as a powerful tool for the formation of C-glycosides, which are stable mimics of their O-glycoside counterparts. rsc.org The mechanism often involves the oxidative addition of a Pd(0) species to the glycal, followed by a series of steps to form the desired C-glycoside. acs.org The stereochemical outcome of these reactions is a critical aspect, with the potential for both α and β-selective glycosylations depending on the reaction conditions and the nature of the catalytic system. rsc.org Future research in this area will likely focus on the design of new phosphine (B1218219) ligands for the palladium center to fine-tune the catalyst's reactivity and enhance stereocontrol. The development of catalytic systems that can operate under milder conditions and with a broader substrate scope will also be a key objective. nih.gov

Copper catalysis has also shown great potential, particularly in the synthesis of 2-deoxyglycosides from glycals. chemrxiv.orgacs.orgthieme-connect.com The reactivity of copper can be modulated by the choice of its oxidation state and the counterion, allowing for the activation of a wide range of glycal donors. chemrxiv.orgacs.orgchemrxiv.org Mechanistic studies suggest that Cu(I) is a key intermediate for achieving high catalytic efficiency and stereocontrol. chemrxiv.orgchemrxiv.org The future of copper catalysis in this context lies in the development of chiral ligands that can induce high levels of enantioselectivity in glycosylation reactions. Furthermore, exploring the synergy between copper and other metals in bimetallic catalytic systems could lead to unprecedented levels of reactivity and selectivity.

Table 1: Comparison of Emerging Catalytic Systems for Fucal Glycosylation

| Catalytic System | Key Features | Potential Advantages | Future Research Focus |

| Palladium-based | Formation of π-allyl palladium complexes. acs.org | Access to C-glycosides with high stability. rsc.org | Design of novel ligands for enhanced stereocontrol. nih.gov |

| Copper-based | Tunable reactivity based on oxidation state and counterions. chemrxiv.orgchemrxiv.org | Activation of a broad range of glycal donors. acs.orgthieme-connect.com | Development of chiral ligands for asymmetric glycosylation. |

Integration of Chemoenzymatic Approaches in Fucal-Derived Synthesis

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the construction of complex carbohydrates with high regio- and stereoselectivity. researchgate.netdigitellinc.comnih.gov This approach is particularly promising for the synthesis of fucosylated oligosaccharides, which are often challenging to prepare using purely chemical methods. researchgate.netnih.govrsc.org

While much of the current chemoenzymatic work focuses on the use of GDP-fucose as the donor, there is potential to use fucal derivatives like this compound as starting points for the synthesis of novel fucosyl acceptors or modified donors. For instance, enzymatic glycosylation could be performed on a chemically synthesized fucal-derived acceptor, or enzymes could be used to modify the fucal structure itself before its use in glycosylation reactions.

Advanced Computational Chemistry for Predicting Reactivity and Conformational Dynamics

Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms, conformational preferences, and the origins of stereoselectivity. nih.govnih.gov In the context of this compound chemistry, computational methods can be employed to predict the reactivity of the glycal and the conformational dynamics of the resulting glycosides.

Density Functional Theory (DFT) calculations can be used to model the transition states of glycosylation reactions, providing a deeper understanding of the factors that govern stereoselectivity. nih.govuniversiteitleiden.nl By analyzing the energies of different reaction pathways, it is possible to predict which stereoisomer will be preferentially formed under a given set of conditions. universiteitleiden.nl This information can then be used to guide the design of new catalysts and reaction conditions to achieve the desired stereochemical outcome.

Conformational analysis of fucopyranosides is another area where computational chemistry can make a significant impact. The three-dimensional structure of a carbohydrate is intimately linked to its biological activity, and understanding the conformational preferences of fucosylated molecules is crucial for the design of new therapeutic agents. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of these molecules, providing insights into their flexibility and interactions with biological targets. nih.gov Future research will likely involve the use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) hybrid methods, to model the behavior of fucosylated molecules in complex biological environments.

Table 2: Application of Computational Methods in Fucal Chemistry

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Modeling reaction mechanisms. nih.govuniversiteitleiden.nl | Prediction of stereochemical outcomes. universiteitleiden.nl |

| Molecular Dynamics (MD) Simulations | Exploring conformational landscapes. nih.gov | Understanding of molecular flexibility and binding interactions. |

| QM/MM Hybrid Methods | Simulating behavior in biological environments. | Detailed analysis of enzyme-substrate interactions. |

Design and Synthesis of Modified Fucal Analogues with Tailored Chemical Reactivity

The synthesis of modified fucal analogues with tailored chemical reactivity is a key area of research for expanding the synthetic utility of this compound. By introducing specific functional groups or altering the stereochemistry of the molecule, it is possible to fine-tune its reactivity and create novel building blocks for the synthesis of complex carbohydrates.

One area of interest is the synthesis of C-fucopyranosides, where the anomeric oxygen is replaced by a carbon atom. rhhz.netnsf.govnih.govnih.gov These analogues are more resistant to enzymatic hydrolysis than their O-glycoside counterparts, making them attractive candidates for the development of new therapeutic agents. The synthesis of C-glycosides can be achieved through various methods, including the reaction of fucal derivatives with carbon nucleophiles. rhhz.netgoogle.com

Q & A

Q. What are the established synthetic routes for 3,4-Di-O-acetyl-D-fucal, and how do reaction conditions influence yield?

The synthesis of this compound typically involves selective acetylation of D-fucose derivatives. A multigram-scale protocol optimizes regioselective acetylation using acetic anhydride in pyridine, with careful temperature control (0–5°C) to minimize side reactions. Yield improvements (up to 85%) are achieved by quenching the reaction with ice-cold water to prevent over-acetylation . Comparative studies suggest that alternative catalysts, such as DMAP, may reduce reaction times but require rigorous purification to remove byproducts.

Q. How can NMR spectroscopy be optimized to confirm the regioselectivity of acetylation in this compound?

1H and 13C NMR are critical for verifying acetylation at the 3- and 4-positions. Key diagnostic signals include downfield shifts of the acetylated hydroxyl protons (δ 4.8–5.2 ppm) and carbonyl carbons (δ 170–175 ppm). HSQC and HMBC experiments resolve ambiguities in overlapping signals, particularly in the anomeric region (δ 4.5–5.5 ppm). For example, cross-peaks between H-3/C-3 and H-4/C-4 in HSQC confirm regioselectivity .

Q. What purity criteria are recommended for this compound in glycosylation studies?

HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm is standard. Purity >98% is essential to avoid side reactions in glycosylation. Impurities such as residual D-fucose or monoacetylated derivatives can be quantified using calibration curves. LC-MS with ESI+ ionization further validates molecular integrity (expected [M+Na]+ at m/z 295.1) .

Advanced Research Questions

Q. How do competing reaction pathways impact the stereochemical outcome of glycosylations using this compound as a donor?

The acetyl groups at C-3 and C-4 stabilize the oxocarbenium ion intermediate, favoring β-selectivity in glycosylations. However, solvent polarity and promoter choice (e.g., TMSOTf vs. BF3·Et2O) alter transition-state dynamics. Kinetic studies using in situ IR spectroscopy reveal that low-polarity solvents (e.g., CH2Cl2) enhance β-selectivity (≥90%), while polar aprotic solvents (e.g., MeCN) promote α-anomer formation due to ion-pair stabilization .

Q. What strategies resolve contradictions in reported glycosylation efficiencies of this compound across different acceptors?

Steric hindrance at the acceptor’s hydroxyl group and electronic effects (e.g., electron-withdrawing substituents) significantly impact reactivity. A systematic study comparing primary vs. secondary acceptors showed 20–30% lower yields for secondary alcohols. Preactivation of the donor with NIS/AgOTf mitigates this by accelerating glycosyl triflate formation, improving yields by 15–25% .

Q. How can computational modeling predict the conformational flexibility of this compound in solution?

DFT calculations (B3LYP/6-311+G(d,p)) and Cremer-Pople puckering parameters quantify ring conformation. The 1C4 chair is energetically favored (ΔG = −2.3 kcal/mol vs. 4C1), with acetyl groups adopting equatorial positions. MD simulations in explicit solvent (water/DMSO) show transient boat conformations (<5% population) that may influence reactivity .

Q. What analytical challenges arise in characterizing degradation products of this compound under acidic conditions?

Acid-catalyzed hydrolysis produces D-fucose and acetic acid, but side products like 3-O-acetyl-D-fucose (via partial deacetylation) complicate analysis. UPLC-QTOF-MS with collision-induced dissociation (CID) identifies fragments at m/z 153.1 (C6H10O4+) and 115.0 (C4H7O3+), distinguishing degradation pathways. Accelerated stability studies (40°C/75% RH) recommend storage at −20°C in anhydrous DMSO .

Methodological Considerations

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implementing in-process controls (IPC) via inline FTIR monitors acetyl consumption and intermediates. Statistical DOE (e.g., Box-Behnken design) optimizes parameters: molar ratio (1:2.5 fucose:Ac2O), temperature (2°C), and stirring rate (300 rpm). Reproducibility improves with ≤5% RSD across batches when using anhydrous pyridine (H2O <0.01%) .

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

The compound is hygroscopic and light-sensitive. Use gloveboxes under N2 for weighing. Waste containing acetylated sugars should be neutralized with 10% NaOH before disposal. Toxicity studies (Ames test) indicate no mutagenicity, but PPE (gloves, goggles) is mandatory due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.